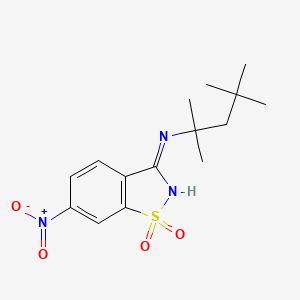
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as MNTX, is a synthetic compound that has been studied for its potential therapeutic effects. MNTX is a piperazine derivative that has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management and addiction.
Wirkmechanismus
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine works by binding to the mu-opioid receptor, which is involved in pain management and addiction. By binding to this receptor, this compound can block the effects of opioids and reduce the risk of addiction. This compound has also been shown to have a partial agonist effect, which means that it can activate the receptor to a certain extent, but not to the same extent as opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans. This compound has also been shown to have a partial agonist effect on the mu-opioid receptor, which means that it can activate the receptor to a certain extent, but not to the same extent as opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is that it has a partial agonist effect, which means that it may not fully activate the receptor in the same way that opioids do.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of research could focus on its potential use in the treatment of chronic pain in humans. Another area of research could focus on its potential use in the treatment of addiction. Additionally, future research could focus on developing new derivatives of this compound that have improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthol in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, which results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been studied for its potential therapeutic effects in a number of different areas. One area of research has focused on its potential use as an analgesic, or pain reliever. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management. Studies have shown that this compound can effectively reduce pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans.
Another area of research has focused on this compound's potential use in the treatment of addiction. The mu-opioid receptor is also involved in the development of addiction, and it has been suggested that this compound may be able to block the effects of opioids and reduce the risk of addiction.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-10-8-19(9-11-21)22-12-14-23(15-13-22)20-7-6-17-4-2-3-5-18(17)16-20/h2-5,8-11,20H,6-7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGFWJZLNTLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethoxyphenyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095916.png)
![7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095923.png)
![methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6095929.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095959.png)
![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)
![5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6095968.png)
![{2-bromo-6-methoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B6095969.png)

![1-(2-methoxyethyl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096002.png)

![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-bromo-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6096027.png)
![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)